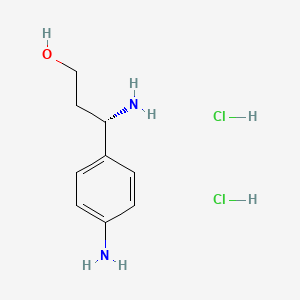
2-Amino-2-(1-benzylpyrazol-4-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves various chemical strategies and intermediates. For instance, compounds with related structures have been synthesized through reactions involving amino acids and reaction intermediates like 1H-benzotriazol-1-ylacetyl chloride, highlighting the versatility of synthetic routes available for these chemicals (Jamkhandi & Disouza, 2012). Another example includes the acylation of amines and pyrazole with acyl chloride derivatives to produce novel amides and acylpyrazoles, demonstrating the reactive nature of the carboxylic acid function in these compounds (Arutjunyan et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds reveals interesting features like tautomerism, protonation, and isomerism, as shown in studies of 4-nitroso-5-aminopyrazoles. These structures are often elucidated using X-ray crystallography, highlighting the presence of NH...O=N hydrogen bonds and the significance of molecular geometry in defining the properties of such compounds (Holschbach et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving similar compounds are diverse, including debenzylation reactions facilitated by acetic acid, indicating the sensitivity of these molecules to reaction conditions and their potential for chemical modification (Ji et al., 2012). The reactivity of these compounds under different conditions underscores their chemical versatility.
科学的研究の応用
Synthesis and Properties
Synthesis and Toxicity Analysis : A study by Salionov (2015) focused on synthesizing esters of 2-(1,2,4-triazoles-3-iltio)acetic acids, a class of compounds related to 2-Amino-2-(1-benzylpyrazol-4-yl)acetic acid. These compounds exhibit various biological activities, including analgesic, neuroleptic, and anti-inflammatory properties. The research analyzed their acute toxicity, finding them to be practically non-toxic or low-toxic (Salionov, 2015).
Synthesis and Microbial Studies : Patel and Agravat (2007) synthesized derivatives of 2-Amino substituted benzothiazole, closely related to this compound. These derivatives were evaluated for their antibacterial and antifungal activities, demonstrating the compound's potential in microbial studies (Patel & Agravat, 2007).
Energetic Salts Synthesis : Research by Joo et al. (2012) involved the synthesis of 2-(5-Nitroiminotetrazol-1-yl)acetic acid, which is structurally similar to the compound . This study highlighted the potential use of such compounds in the creation of energetic materials, characterized by their high heats of formation and detonation properties (Joo et al., 2012).
Synthesis of Thiazolyl Derivatives : The work by Yu-huan (2009) on synthesizing 2-(2-amino-4-thiazolyl)-(Z)-2 derivatives, related to this compound, provided insights into the development of new chemical entities with potential applications in medicinal chemistry (Yu-huan, 2009).
Biological Activities
Antimicrobial Activity : Kalekar, Bhat, and Koli (2011) synthesized 1,4 Benzothiazine derivatives, which bear structural similarities to the compound . These derivatives showed significant antibacterial and antifungal activity, highlighting the potential biological applications of such compounds (Kalekar, Bhat, & Koli, 2011).
Antibacterial and Antifungal Properties : Research on derivatives of benzoxazin, closely related to this compound, by Kadian, Maste, and Bhat (2012), demonstrated their antibacterial activity against various bacterial strains. This suggests the potential of the compound for developing new antimicrobial agents (Kadian, Maste, & Bhat, 2012).
Enzymatic Activity Inhibition : A study by Ikram et al. (2015) on amino acid Schiff base ligand derivatives, structurally related to the compound , revealed their ability to inhibit xanthine oxidase, an enzyme involved in oxidative stress. This indicates the compound's potential role in managing diseases related to oxidative stress (Ikram et al., 2015).
Chemical Reactions and Properties
- Acylation Reactions : Research by Arutjunyan et al. (2013) on acylation of amines and pyrazole, using derivatives of acetic acid similar to this compound, provides insights into its reactivity and potential applications in synthesizing novel chemical compounds (Arutjunyan et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
将来の方向性
While specific future directions for “2-Amino-2-(1-benzylpyrazol-4-yl)acetic acid” are not available in the sources I found, research into similar compounds is ongoing. These compounds are often used in the development of new drugs and materials, so future research may focus on exploring these applications further .
作用機序
Mode of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could suggest a similar mode of action .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities reported for similar compounds, it is likely that this compound could have diverse effects at the molecular and cellular levels .
特性
IUPAC Name |
2-amino-2-(1-benzylpyrazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-11(12(16)17)10-6-14-15(8-10)7-9-4-2-1-3-5-9/h1-6,8,11H,7,13H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJOKDMQHOUQPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-[(anilinocarbonyl)amino]ethyl}-N-isopropyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B2480467.png)
![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2480468.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2480471.png)


![2-(naphthalen-2-yloxy)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2480477.png)
![3-(4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}benzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2480478.png)




![propan-2-yl 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2480487.png)